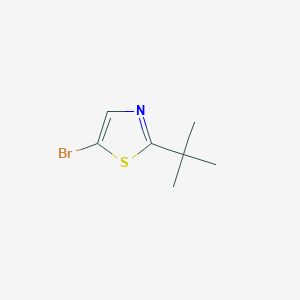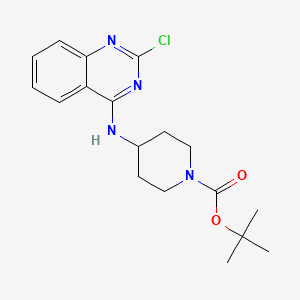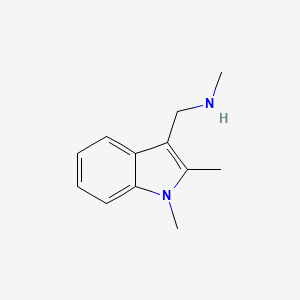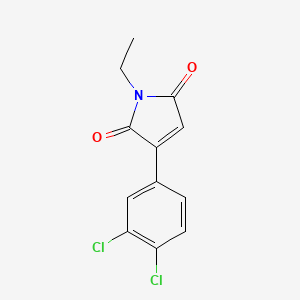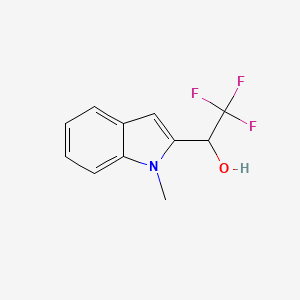
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol is a chemical compound with the molecular formula C11H10F3NO. It is a unique compound due to the presence of trifluoromethyl and indole groups, which impart distinct chemical and physical properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethan-1-ol typically involves the reaction of 1-methylindole with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone or trifluoroacetic acid, while reduction may produce trifluoroethanol or trifluoroethylamine.
Scientific Research Applications
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoromethyl group but lacking the indole moiety.
1-Methylindole: Contains the indole group but lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Contains both trifluoromethyl and heterocyclic groups but with an imidazole ring instead of an indole ring.
Uniqueness
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol is unique due to the combination of the trifluoromethyl and indole groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-methylindol-2-yl)ethanol |
InChI |
InChI=1S/C11H10F3NO/c1-15-8-5-3-2-4-7(8)6-9(15)10(16)11(12,13)14/h2-6,10,16H,1H3 |
InChI Key |
IKKQVJUHRKLAMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(C(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
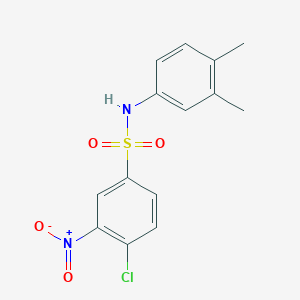
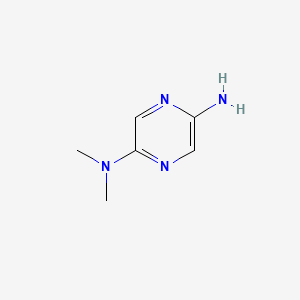
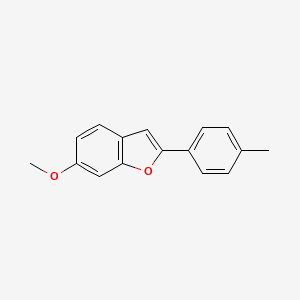
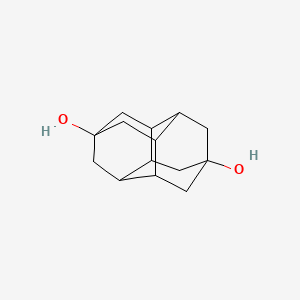

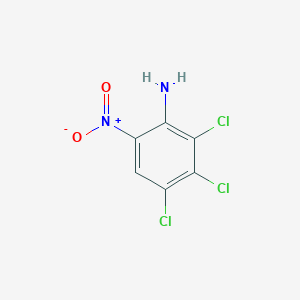
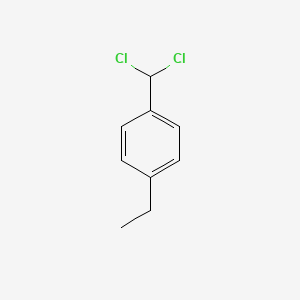
![Ethyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidate](/img/structure/B8645118.png)
